molecular formula C12H16ClNO2 B4631624 2-(2-chlorophenoxy)-N-propylpropanamide

2-(2-chlorophenoxy)-N-propylpropanamide

Cat. No.: B4631624
M. Wt: 241.71 g/mol
InChI Key: HJYWVOBXHYRJGC-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-propylpropanamide is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.0869564 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to "2-(2-chlorophenoxy)-N-propylpropanamide" have been synthesized and characterized using various analytical techniques. For example, Demir et al. (2016) synthesized a related compound and used X-ray diffraction, IR, 1H, and 13C NMR, and UV–Vis spectra for characterization. The study also included theoretical DFT calculations to predict molecular structure and properties, demonstrating the importance of synthetic and analytical methods in understanding compound behaviors at the molecular level (Demir et al., 2016).

Environmental Degradation and Photocatalysis

Research on chlorophenols, which share a part of the molecular structure with "this compound," focuses on their environmental fate and degradation mechanisms. Lin et al. (2018) investigated the photocatalytic degradation of 2-chlorophenol using copper-doped titanium dioxide, highlighting the potential of advanced oxidation processes in treating persistent organic pollutants (Lin et al., 2018).

Biodegradation and Environmental Impact

Olaniran and Igbinosa (2011) reviewed the microbial degradation of chlorophenols, detailing the enzymes involved and potential bioremediation strategies. This research is crucial for developing methods to mitigate the environmental impact of chlorophenol derivatives, indicating a broader interest in managing compounds with environmental persistence (Olaniran & Igbinosa, 2011).

Molecular Interactions and Computational Studies

Studies like the one conducted by Altarawneh et al. (2008) on the adsorption of chlorophenol on surfaces offer insights into the molecular interactions that can inform the development of materials for environmental cleanup or chemical sensors. Computational methods provide a deeper understanding of these interactions at the atomic level, which is essential for designing more effective adsorbents and catalysts (Altarawneh et al., 2008).

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-8-14-12(15)9(2)16-11-7-5-4-6-10(11)13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYWVOBXHYRJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.